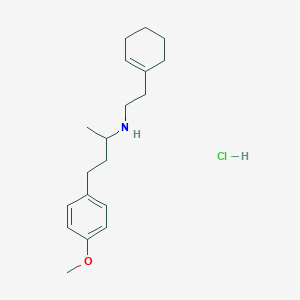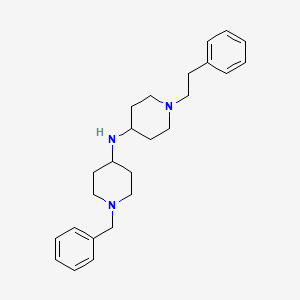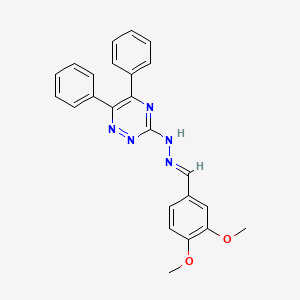![molecular formula C19H22N2O4 B3854237 ethyl 2-[2-methoxy-4-[(E)-[methyl(phenyl)hydrazinylidene]methyl]phenoxy]acetate](/img/structure/B3854237.png)
ethyl 2-[2-methoxy-4-[(E)-[methyl(phenyl)hydrazinylidene]methyl]phenoxy]acetate
Descripción general
Descripción
Ethyl 2-[2-methoxy-4-[(E)-[methyl(phenyl)hydrazinylidene]methyl]phenoxy]acetate is an organic compound with a complex structure that includes both ester and hydrazone functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-methoxy-4-[(E)-[methyl(phenyl)hydrazinylidene]methyl]phenoxy]acetate typically involves multiple steps:
Formation of the hydrazone: This step involves the reaction of methyl phenyl hydrazine with an aldehyde or ketone to form the hydrazone intermediate.
Etherification: The hydrazone intermediate is then reacted with 2-methoxy-4-formylphenol to form the desired phenoxy compound.
Esterification: Finally, the phenoxy compound is esterified with ethyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[2-methoxy-4-[(E)-[methyl(phenyl)hydrazinylidene]methyl]phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The hydrazone moiety can be oxidized to form corresponding azine derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Azine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy compounds.
Aplicaciones Científicas De Investigación
Ethyl 2-[2-methoxy-4-[(E)-[methyl(phenyl)hydrazinylidene]methyl]phenoxy]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-cancer agent.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-[2-methoxy-4-[(E)-[methyl(phenyl)hydrazinylidene]methyl]phenoxy]acetate involves its interaction with specific molecular targets. The hydrazone moiety can interact with enzymes or receptors, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-methoxy-4-phenoxyacetate: Lacks the hydrazone moiety, making it less reactive in certain biological contexts.
Methyl 2-[2-methoxy-4-[(E)-[methyl(phenyl)hydrazinylidene]methyl]phenoxy]acetate: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its physical and chemical properties.
Uniqueness
This compound is unique due to the presence of both ester and hydrazone functional groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
ethyl 2-[2-methoxy-4-[(E)-[methyl(phenyl)hydrazinylidene]methyl]phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-4-24-19(22)14-25-17-11-10-15(12-18(17)23-3)13-20-21(2)16-8-6-5-7-9-16/h5-13H,4,14H2,1-3H3/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLNHNPNGVBMMF-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=NN(C)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)/C=N/N(C)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(4-methoxyphenyl)-1-methylpropyl]cycloheptanamine](/img/structure/B3854173.png)
![(2-furylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B3854176.png)
![4-(4-Bromophenyl)-1-[(4-methylsulfanylphenyl)methyl]piperidin-4-ol](/img/structure/B3854181.png)




![N-[3-(4-methoxyphenyl)-1-methylpropyl]-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride](/img/structure/B3854211.png)
![(5-bromo-2-methoxybenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B3854214.png)
![1-(3-nitrophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3854223.png)

![N-bicyclo[2.2.1]hept-2-yl-1H-indazol-6-amine](/img/structure/B3854234.png)
![4-bromo-N'-[(Z)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B3854257.png)
